molecular formula C12H17BrO B116713 Benzyl 5-Bromoamyl Ether CAS No. 1014-93-3

Benzyl 5-Bromoamyl Ether

Cat. No. B116713
CAS RN: 1014-93-3
M. Wt: 257.17 g/mol
InChI Key: HGUZJKJSYSSVLK-UHFFFAOYSA-N
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Description

Benzyl 5-Bromoamyl Ether is a compound that falls within the category of benzylic ethers, which are commonly found as subunits in bioactive molecules and serve as useful intermediates in organic chemistry . These compounds are characterized by their benzylic alcohol or ether functionalities and can be synthesized through various chemical reactions.

Synthesis Analysis

The synthesis of benzylic ethers, such as Benzyl 5-Bromoamyl Ether, can be achieved through catalytic enantioselective methods. One approach involves the chiral phosphine-catalyzed coupling of γ-aryl-substituted alkynoates and alcohols under mild conditions, leading to the oxidation of the benzylic position with good enantioselectivity . Additionally, the synthesis can involve electrophilic bromination, which is useful for site-specific bromination of phenyl ethers . Sequential and one-pot reactions with bromoalkynes can also be employed to generate bromovinyl phenyl ethers, which can be further transformed into other compounds .

Molecular Structure Analysis

The molecular structure of related benzylic ethers has been studied using techniques such as the heavy atom method, which allows for the determination of the structure without chemical assumptions . The refinement of atomic parameters can be achieved through least-squares methods to improve the accuracy of the molecular structure determination.

Chemical Reactions Analysis

Benzylic ethers can undergo various chemical reactions. For instance, visible-light-promoted conversion of alkyl benzyl ethers to alkyl esters or alcohols has been developed, which involves a radical chain reaction and the homolytic cleavage of O-α-sp(3) C-H bonds . Oxidative debenzylation of O-benzyl ethers can be promoted by a bromo radical formed through the oxidation of bromide from alkali metal bromide under mild conditions . Furthermore, [3,3]-sigmatropic rearrangement/5-exo-dig cyclization reactions of benzyl alkynyl ethers can lead to the synthesis of substituted 2-indanones and indenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl ethers, which are closely related to Benzyl 5-Bromoamyl Ether, have been analyzed in the context of their use as stationary phases in gas chromatography. Bromination of these compounds generally increases the operating temperature range and can slightly alter the selectivity and polarity of the phases . The molecular structure of these compounds, including bond lengths and angles, can be precisely determined through crystallographic studies, providing insight into their chemical behavior .

Scientific Research Applications

Total Synthesis of Natural Products

Benzyl 5-Bromoamyl Ether and related compounds are pivotal in the total synthesis of biologically active, naturally occurring products. For instance, a natural product with significant biological activity was synthesized starting from a bromo-substituted phenylmethanol derivative, demonstrating the utility of bromo-substituted aryl methyl ethers in complex organic syntheses (Akbaba et al., 2010).

Solid Phase Organic Reactions

The differential acetylative cleavage of phenylmethyl ether, liberating benzyl bromide, offers advantages in waste minimization and atom economy. This method's applicability to solid phase organic reactions signifies its potential in green chemistry and efficient synthesis processes (Chakraborti & Chankeshwara, 2009).

Radical Addition Reactions

The radical addition of α-halo ester to homoallylic gallium or indium species, yielding cyclopropane derivatives, is facilitated by benzyl bromoacetate. This method underscores the reagent's role in generating structurally complex molecules through radical addition-substitution sequences (Usugi et al., 2002).

Oxidative Debenzylation

The oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide demonstrates high efficiency under mild conditions. This reaction provides a straightforward path to amides and carbonyl compounds, highlighting the potential for selective deprotection strategies in synthesis (Moriyama et al., 2014).

Catalytic Enantioselective Synthesis

The phosphine-catalyzed enantioselective synthesis of benzylic ethers via the oxidation of benzylic C-H bonds presents a novel approach to creating bioactive molecules and intermediates with high enantioselectivity. This methodology leverages the utility of benzyl ethers in the asymmetric synthesis of complex organic molecules (Ziegler & Fu, 2016).

Photoredox Catalysis

The direct arylation of benzylic ethers via photoredox organocatalysis, employing a thiol catalyst and an iridium photoredox catalyst, showcases the application in direct C-H functionalization. This innovative method allows for the efficient formation of benzylic arylation products, demonstrating the potential of benzyl ethers in photoredox catalysis (Qvortrup et al., 2014).

Safety And Hazards

Benzyl 5-Bromoamyl Ether is known to cause skin and eye irritation . Safety precautions include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

5-bromopentoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUZJKJSYSSVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557562
Record name {[(5-Bromopentyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-Bromoamyl Ether

CAS RN

1014-93-3
Record name {[(5-Bromopentyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 5-Bromoamyl Ether
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Synthesis routes and methods I

Procedure details

60% Sodium hydride (1.33 g) was suspended in dimethylformamide (40 ml), and benzyl alcohol (3 g) was added under ice-cooilng with stirring. The mixture was stirred at room temperature for 1 hr. The mixture was again ice-cooled, and 1,5-dibromopentane (6.4 g) was added, which was followed by stirring at room temperature for 3 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried and the solvent was evaporated under reduced pressure to give 7.2 g of 5-benzyloxypentyl bromide.
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

7.0 g of 5-hydroxypentyl benzyl ether and 10.6 g of triphenylphosphine were added to 50 ml of methyl tert-butyl ether and then cooled to 0° C. Further, 13.2 g of carbon tetrabromide was added and the mixture was stirred at room temperature for 3 hours. Thereafter, 100 ml of hexane was added and the mixture was concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 5.5 g of 5-bromopentyl benzyl ether.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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